

# Technical Dossier: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate

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## Compound of Interest

Compound Name: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate

Cat. No.: B176139

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## Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-methyl-2-(pyridin-3-yl)propanoate**, a pyridine-containing ester of interest in medicinal chemistry and drug discovery. Due to the compound's limited commercial availability and published data, this document focuses on a proposed synthetic pathway, detailing the necessary experimental procedures. Physicochemical properties have been estimated based on its structure and data from analogous compounds. This guide serves as a foundational resource for researchers intending to synthesize and utilize this compound in their work.

## Introduction

Pyridine scaffolds are integral to a vast array of pharmaceuticals and biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in medicinal chemistry. **Ethyl 2-methyl-2-(pyridin-3-yl)propanoate**, a derivative of nicotinic acid, presents a unique three-dimensional structure with potential for interaction with various biological targets. The gem-dimethyl substitution on the alpha-carbon introduces steric bulk and removes the potential for enolization, which can be advantageous for metabolic stability and specific binding interactions.

As of the date of this document, a specific CAS number for **Ethyl 2-methyl-2-(pyridin-3-yl)propanoate** has not been identified in major chemical databases, and the compound is not readily available from commercial suppliers. This suggests that it is a novel or infrequently synthesized molecule. This guide, therefore, aims to provide the necessary information for its preparation and characterization.

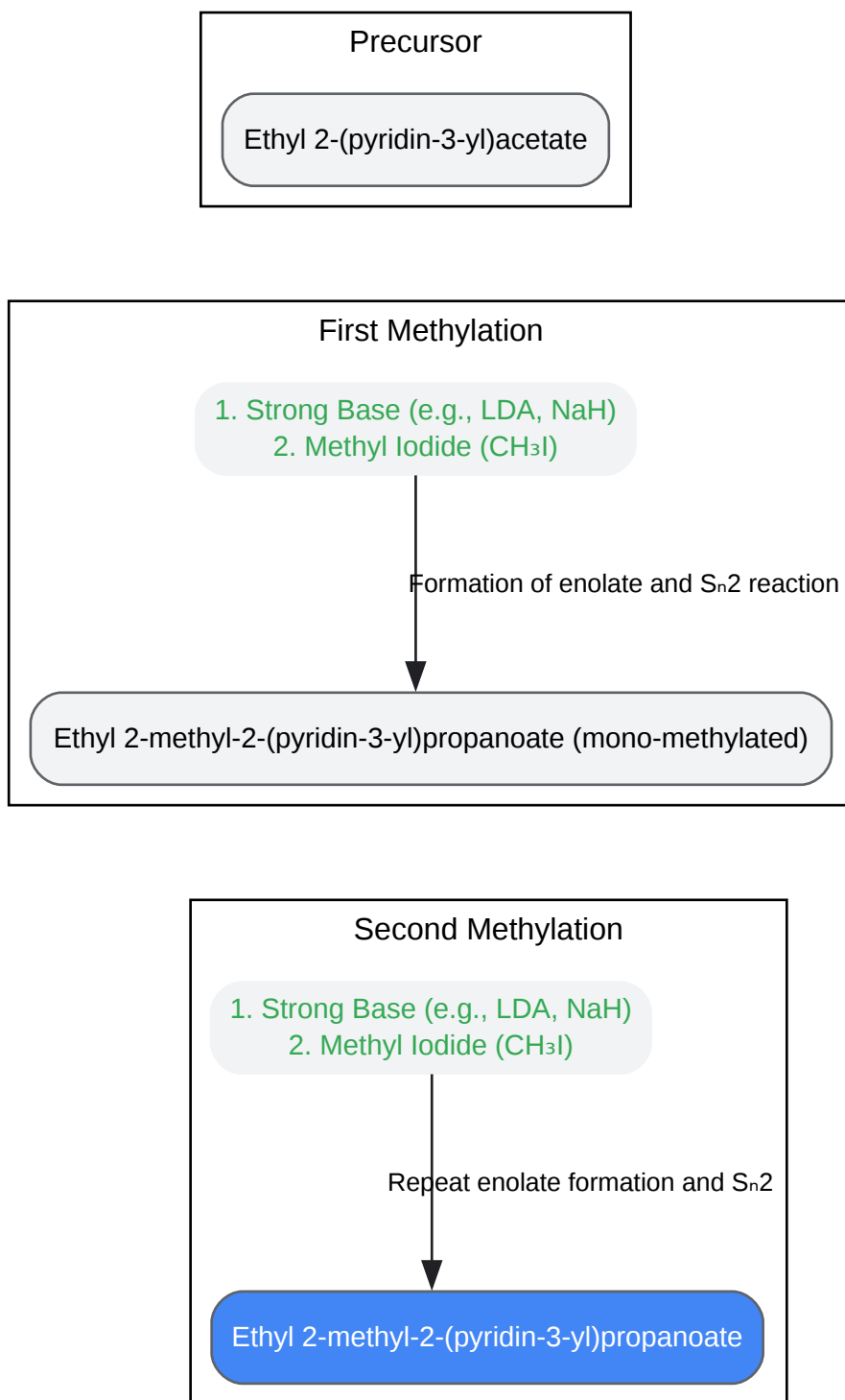
## Physicochemical Properties (Estimated)

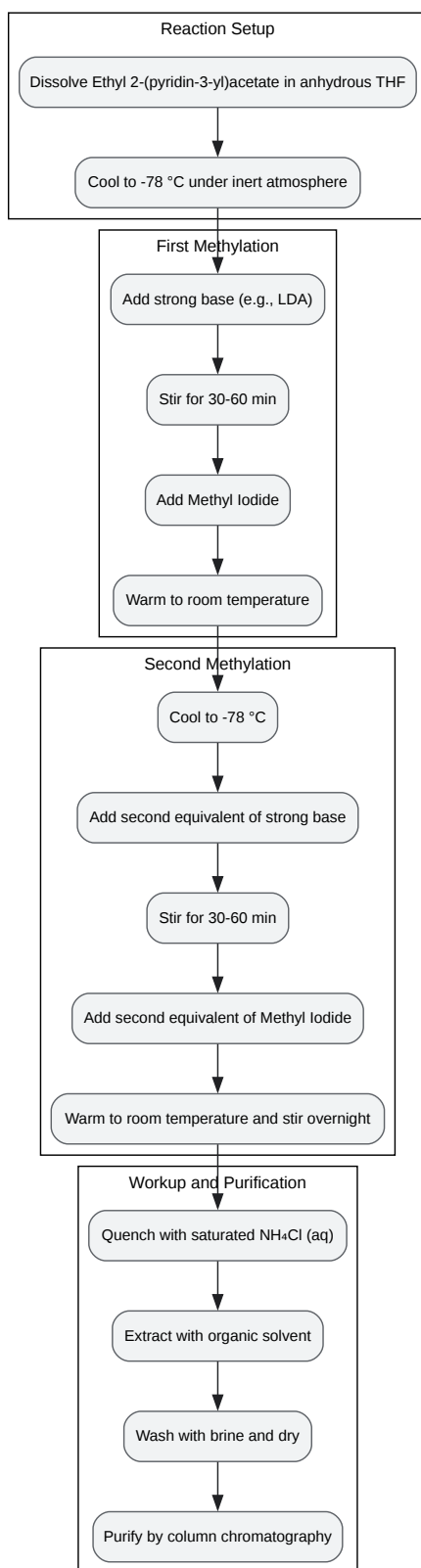
In the absence of experimental data for the title compound, the following table summarizes estimated physicochemical properties. These values are derived from computational models and data from structurally similar compounds, such as its pyridin-2-yl isomer and the precursor, ethyl 2-(pyridin-3-yl)acetate.

Property	Estimated Value	Notes
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	
Molecular Weight	193.24 g/mol	
Appearance	Colorless to pale yellow oil	Based on similar compounds.
Boiling Point	> 200 °C at 760 mmHg	Expected to be higher than ethyl 2-(pyridin-3-yl)acetate.
Solubility	Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.	Typical for small organic esters.
pKa (of pyridinium ion)	~ 4.5 - 5.5	Influenced by the ester group.

## Proposed Synthetic Pathway

A plausible and efficient route to **Ethyl 2-methyl-2-(pyridin-3-yl)propanoate** involves the  $\alpha,\alpha$ -dimethylation of a suitable precursor, ethyl 2-(pyridin-3-yl)acetate. This precursor is commercially available or can be synthesized from 3-pyridylacetic acid. The proposed two-step methylation is outlined below.





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